2-Amino-4-hydroxy-6-methylpyrimidine

Description

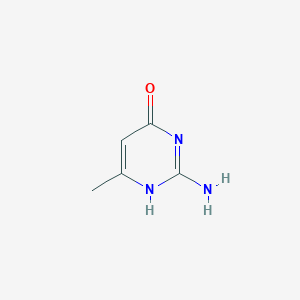

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXIPEYKZKIAKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192847 |

Source

|

| Record name | 2-Amino-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3977-29-5 |

Source

|

| Record name | 2-Amino-4-hydroxy-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3977-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003977295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mecytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mecytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mecytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZA6H32G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Characterization of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-hydroxy-6-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the experimental protocol for its preparation, along with a thorough analysis of its physicochemical properties through various spectroscopic and analytical techniques.

Synthesis

The most common and efficient method for the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine is the condensation reaction between ethyl acetoacetate (B1235776) and guanidine (B92328) hydrochloride. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization to form the pyrimidine (B1678525) ring.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.[1][2][3]

Materials:

-

Guanidine hydrochloride

-

Ethyl acetoacetate

-

Sodium metal

-

Absolute ethanol (B145695)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until it dissolves.

-

Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. Acidify the solution with glacial acetic acid to a pH of approximately 6-7 to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.[4][5]

Synthesis Workflow

Characterization

The synthesized 2-Amino-4-hydroxy-6-methylpyrimidine was characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Properties

| Property | Observation |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in DMSO, sparingly soluble in hot water and ethanol.[6] |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Amino-4-hydroxy-6-methylpyrimidine.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | -OH |

| ~6.5 - 7.0 | br s | 2H | -NH₂ |

| ~5.5 - 5.8 | s | 1H | Pyrimidine H-5 |

| ~2.1 - 2.3 | s | 3H | -CH₃ |

| Solvent: DMSO-d₆. The chemical shifts for the -OH and -NH₂ protons are broad and can be exchangeable with D₂O.[7][8][9][10] |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-4 (C=O) |

| ~162 | C-2 (C-NH₂) |

| ~158 | C-6 (C-CH₃) |

| ~98 | C-5 |

| ~23 | -CH₃ |

| Solvent: DMSO-d₆.[11][12] |

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3100 | N-H and O-H stretching |

| ~3000 - 2850 | C-H stretching (methyl) |

| ~1660 | C=O stretching (Amide I) |

| ~1600 | N-H bending / C=N stretching |

| ~1550 | C=C stretching |

| Sample prepared as a KBr pellet.[13][14][15] |

Table 4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 125 | [M]⁺ |

| 110 | [M-NH]⁺ |

| 82 | [M-HNCO]⁺ |

| Method: Electron Ionization (EI).[14][16] |

Characterization Workflow

Biological Activity Context

While 2-Amino-4-hydroxy-6-methylpyrimidine itself is a foundational heterocyclic structure, its derivatives have been the subject of significant research in drug discovery. Various modifications to the core pyrimidine scaffold have led to the development of compounds with a wide range of biological activities.

Structure-Activity Relationship (SAR) Overview

The 2-amino group, the 4-hydroxy group, and the 6-methyl group on the pyrimidine ring serve as key points for chemical modification. The introduction of different substituents at these positions can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. For instance, derivatives of this scaffold have been reported to exhibit antimicrobial and anticancer properties.[17][18][19][20]

Conclusion

This technical guide has outlined a reliable method for the synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine and provided a comprehensive summary of its characterization data. The detailed experimental protocol and tabulated spectroscopic information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The foundational nature of this pyrimidine scaffold suggests its potential as a versatile building block for the synthesis of novel bioactive molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. scienceopen.com [scienceopen.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. mason.gmu.edu [mason.gmu.edu]

- 10. thieme-connect.de [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 15. impactfactor.org [impactfactor.org]

- 16. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of 2-Amino-4-hydroxy-6-methylpyrimidine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-4-hydroxy-6-methylpyrimidine. It includes detailed experimental protocols, spectral data analysis, and visualizations of key chemical processes and its role in synthetic chemistry.

Chemical and Physical Properties

2-Amino-4-hydroxy-6-methylpyrimidine, also known by synonyms such as 6-Methylisocytosine and Mecytosine, is a heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its fundamental properties are summarized below.

Physical Properties

The key physical properties of 2-Amino-4-hydroxy-6-methylpyrimidine are presented in Table 1. The compound is a white to cream-colored powder with a very high melting point, indicating strong intermolecular forces in its solid state. It is sparingly soluble in water but shows good solubility in several polar organic solvents.

Table 1: Physical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

| Property | Value | Citations |

| Appearance | White to cream powder | [2] |

| Melting Point | >300 °C | [2] |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |

Chemical Properties

The chemical identity and properties of 2-Amino-4-hydroxy-6-methylpyrimidine are detailed in Table 2. A key feature of this molecule is its ability to exist in tautomeric forms.

Table 2: Chemical Properties of 2-Amino-4-hydroxy-6-methylpyrimidine

| Property | Value | Citations |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | [6] |

| IUPAC Name | 2-amino-6-methyl-1H-pyrimidin-4-one | [2] |

| CAS Number | 3977-29-5 | |

| pKa | Data not available in literature | |

| LogP (Octanol/Water) | 0.073 (Crippen Method) | [5] |

Tautomerism

2-Amino-4-hydroxy-6-methylpyrimidine exhibits keto-enol tautomerism. The equilibrium favors the keto form, 2-amino-6-methylpyrimidin-4(3H)-one, particularly in the solid state.[6][7] This transformation involves the migration of a proton between the hydroxyl group and the adjacent ring nitrogen atom.

Caption: Keto-enol tautomerism of the pyrimidine (B1678525) core.

Experimental Protocols

Synthesis via Condensation Reaction

A common and effective method for synthesizing 2-Amino-4-hydroxy-6-methylpyrimidine is the condensation of ethyl acetoacetate (B1235776) with guanidine (B92328) .[8] This reaction is typically carried out in the presence of a base, such as sodium ethoxide.

Materials:

-

Sodium metal

-

Anhydrous ethanol (B145695)

-

Ethyl acetoacetate

-

Guanidine hydrochloride

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve sodium (1 molar equivalent) in anhydrous ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction with Guanidine: To a separate solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride (1.02 molar equivalents). The resulting precipitate of sodium chloride is removed by filtration.

-

Condensation: The clear ethanolic solution of guanidine is then added to a solution of ethyl acetoacetate (1 molar equivalent) in ethanol.

-

Reflux: The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9]

-

Work-up: After the reaction is complete, the mixture is evaporated to dryness. The solid residue is dissolved in boiling water and then acidified with glacial acetic acid.

-

Purification: Upon cooling, 2-Amino-4-hydroxy-6-methylpyrimidine precipitates out of the solution. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol.[10]

Caption: Workflow for the synthesis of the target compound.

Spectral Data and Analysis

Spectroscopic methods are essential for the structural elucidation and quality control of 2-Amino-4-hydroxy-6-methylpyrimidine.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet.

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Citations |

| 3400 - 3200 | N-H Stretching | Amino (NH₂) | [9] |

| 3200 - 3000 | O-H Stretching | Hydroxyl (O-H) / N-H | [9] |

| 2950 - 2850 | C-H Stretching | Methyl (CH₃) | [11] |

| 1700 - 1650 | C=O Stretching (Keto form) | Amide/Pyrimidinone | [11] |

| 1650 - 1550 | C=N, C=C Ring Stretching | Pyrimidine Ring | [9][11] |

| 1450 - 1350 | C-H Bending | Methyl (CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Citations |

| ¹H | ~10.5 - 11.0 | Broad Singlet | Ring N-H (Keto tautomer) | [12] |

| ¹H | ~6.5 - 7.0 | Broad Singlet | Amino (NH₂) | [12] |

| ¹H | ~5.5 - 5.8 | Singlet | Ring C-H | |

| ¹H | ~2.1 - 2.3 | Singlet | Methyl (CH₃) | [12] |

| ¹³C | ~165 | - | C4 (C-OH / C=O) | |

| ¹³C | ~160 | - | C6 (C-CH₃) | |

| ¹³C | ~155 | - | C2 (C-NH₂) | |

| ¹³C | ~95 - 100 | - | C5 (CH) | |

| ¹³C | ~20 - 25 | - | Methyl (CH₃) |

Note: Chemical shifts are estimates and can vary based on solvent, concentration, and temperature.

Role in Drug Development

2-Amino-4-hydroxy-6-methylpyrimidine is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its utility as a versatile chemical scaffold. The pyrimidine core is present in a wide range of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][13] Drug development professionals utilize this compound as a starting material, modifying its functional groups (amino and hydroxyl) to synthesize novel derivatives with desired pharmacological properties.

Caption: Role as an intermediate in drug discovery.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure of 2-Amino-4-hydroxy-6-methylpyrimidine

Executive Summary: This document provides a comprehensive technical overview of 2-Amino-4-hydroxy-6-methylpyrimidine, a key heterocyclic organic compound. It details the molecule's chemical identity, structural properties, including its tautomeric nature and crystallographic data, and its physicochemical characteristics. This guide also includes detailed experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Chemical Identity and Nomenclature

2-Amino-4-hydroxy-6-methylpyrimidine is a substituted pyrimidine (B1678525) with the chemical formula C₅H₇N₃O.[1] It is also commonly known by several synonyms, with 6-Methylisocytosine being one of the most prevalent.[2] Due to keto-enol tautomerism, it can be named as either 2-amino-6-methylpyrimidin-4-ol (enol form) or 2-amino-6-methylpyrimidin-4(1H)-one (keto form).[2]

| Identifier | Value |

| IUPAC Name | 2-amino-6-methyl-1,4-dihydropyrimidin-4-one[3] |

| CAS Number | 3977-29-5[1][4][5] |

| Molecular Formula | C₅H₇N₃O[1][3][4] |

| Molecular Weight | 125.13 g/mol [2][4][5] |

| Common Synonyms | 6-Methylisocytosine, Mecytosine, 2-Amino-6-methyl-4-pyrimidinol[1][2][6] |

| InChI Key | KWXIPEYKZKIAKR-UHFFFAOYSA-N[1][3] |

| SMILES | CC1=CC(=O)N=C(N)N1[3] |

Molecular Structure and Tautomerism

A critical feature of 2-Amino-4-hydroxy-6-methylpyrimidine is its existence in two tautomeric forms: the hydroxy (enol) form and the keto (amide) form. This equilibrium is fundamental to its chemical reactivity and interactions in biological systems. The keto form, 2-amino-6-methylpyrimidin-4(3H)-one, is generally considered the more stable tautomer.[2]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties

The compound is typically a white to off-white crystalline powder. Its high melting point is indicative of a stable crystal lattice structure with significant intermolecular interactions, such as hydrogen bonding.

| Property | Value | Source |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in water | [7][8] |

| LogP (Octanol/Water) | 0.073 (Crippen Method) | [6] |

Crystallographic Data

The molecular structure has been elucidated through single-crystal X-ray diffraction of its trihydrate form.[9] This analysis provides precise data on bond lengths and angles, confirming its planar pyrimidine ring structure. The study reveals a triclinic crystal system with a P-1 space group.[9]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8770 (14) |

| b (Å) | 10.486 (2) |

| c (Å) | 11.320 (2) |

| V (ų) | 778.9 (3) |

| Z | 2 |

| Rgt | 0.0646 |

| Data from the study of 2-Amino-4-hydroxy-6-methylpyrimidine-trihydrate.[9] |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C2-O1 | 1.258 (3) |

| C7-O2 | 1.243 (3) |

| C1-N1 | 1.331 (3) |

| C1-N2 | 1.319 (3) |

| C6-N4 | 1.324 (3) |

| Data represents two pyrimidine heterocycles within the asymmetric unit of the trihydrate crystal.[9] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of 2-Amino-4-hydroxy-6-methylpyrimidine and its derivatives.

| Technique | Key Observations |

| FT-IR (cm⁻¹) | Characteristic bands for O-H (~3440), N-H (~3261), C-H (~2931), C=O (~1735), and C=N (~1581) stretches are observed in derivatives.[10] |

| ¹H NMR | Spectra of derivatives show signals corresponding to methyl protons (~2 ppm), amine protons (~5.3-6.5 ppm), and hydroxyl protons (~10 ppm).[10] |

| ¹³C NMR | Signals for the methyl carbon (~22-26 ppm) and aromatic/heterocyclic carbons (100-164 ppm) are typically identified in derivatives.[10] |

| Mass Spectrometry | Available via GC-MS, confirming the molecular weight.[11] |

Note: Specific spectral data cited are often from studies on derivatives synthesized from the title compound.[10][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine-trihydrate Crystals [9]

This protocol details the method used to obtain single crystals suitable for X-ray diffraction.

-

Materials: 2-Amino-4-hydroxy-6-methylpyrimidine (0.5 mmol, 0.0625 g), 2-carboxybenzaldehyde (B143210) (1.0 mmol, 0.1501 g), magnesium chloride hexahydrate (1.0 mmol, 0.2033 g), 95% Ethanol (B145695).

-

Instrumentation: Magnetic stirrer with heating, standard laboratory glassware.

-

Methodology:

-

Add 0.5 mmol of 2-Amino-4-hydroxy-6-methylpyrimidine to a 95% ethanol solution of 1.0 mmol 2-carboxybenzaldehyde.

-

Stir the mixture at 70 °C for 1 hour.

-

Add 1.0 mmol of magnesium chloride hexahydrate to the solution.

-

Continue stirring the mixture for 4 hours at 70 °C.

-

Cool the solution to room temperature and filter.

-

Colorless, rod-like crystals are obtained from the filtrate after approximately 10 days.[9]

-

Protocol 2: Characterization by Single-Crystal X-ray Diffraction [9]

This outlines the procedure for determining the crystal structure.

-

Instrumentation: Bruker Smart CCD diffractometer with graphite-monochromatized MoKα radiation (λ = 0.71073 Å).

-

Methodology:

-

A suitable single crystal (e.g., 0.21 mm × 0.20 mm × 0.19 mm) is selected and mounted on the diffractometer.

-

Data collection is performed using appropriate software (e.g., Olex2).

-

The collected diffraction data is used to solve the crystal structure.

-

The structure is refined using a refinement package such as SHELXTL.[9]

-

Caption: Workflow for the synthesis and crystallographic analysis.

Biological Context and Potential Applications

While specific signaling pathways for 2-Amino-4-hydroxy-6-methylpyrimidine are not extensively documented, pyrimidine derivatives are of significant interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, including roles as anticancer and antimicrobial agents.[9][13] The chemotherapeutic potential of pyrimidines often relates to their ability to inhibit enzymes crucial for DNA biosynthesis.[13] Several studies have used 2-Amino-4-hydroxy-6-methylpyrimidine as a starting material to synthesize novel derivatives and evaluate their biological activities, such as antibacterial properties.[12][14]

References

- 1. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-hydroxy-6-methylpyrimidine, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-氨基-4-羟基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-氨基-4-羟基-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemeo.com [chemeo.com]

- 7. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. 2-Amino-4-hydroxy-6-methylpyrimidine, 99% | Fisher Scientific [fishersci.ca]

- 9. The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate - ProQuest [proquest.com]

- 10. impactfactor.org [impactfactor.org]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-hydroxy-6-methylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives

The synthetic versatility of the 2-amino-4-hydroxy-6-methylpyrimidine core allows for the facile introduction of various pharmacophores, leading to diverse libraries of compounds. Key synthetic strategies involve the modification of the amino group to form Schiff bases, which can then be further cyclized to yield a variety of heterocyclic systems, including formazans and thiazolidinones.

General Synthesis of Schiff Base Derivatives

A common synthetic route involves the condensation of 2-amino-4-hydroxy-6-methylpyrimidine with various aromatic aldehydes.

-

Protocol: An equimolar mixture of 2-amino-4-hydroxy-6-methylpyrimidine and a selected aromatic aldehyde is refluxed in a suitable solvent, such as ethanol (B145695), often in the presence of a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and recrystallized to afford the pure Schiff base derivative.[1][2]

Synthesis of Formazan (B1609692) Derivatives

Formazan derivatives can be synthesized from the corresponding Schiff bases.

-

Protocol: A Schiff base derivative of 2-amino-4-hydroxy-6-methylpyrimidine is reacted with a diazonium salt, which is typically prepared by diazotizing an aromatic amine with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). The diazonium salt solution is then added dropwise to a solution of the Schiff base in a suitable solvent mixture (e.g., ethanol and pyridine) while maintaining the low temperature. The resulting formazan derivative precipitates and is then filtered, washed, and purified.[3][4][5]

Synthesis of Thiazolidinone Derivatives

Thiazolidinone rings can be annulated onto the pyrimidine (B1678525) core, often starting from a Schiff base intermediate.

-

Protocol: A Schiff base of 2-amino-4-hydroxy-6-methylpyrimidine is reacted with thioglycolic acid in a solvent such as dry benzene (B151609) or dioxane, often in the presence of a catalyst like anhydrous zinc chloride. The reaction mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is washed and recrystallized to yield the desired thiazolidinone derivative.[6][7]

Biological Activities and Quantitative Data

Derivatives of 2-amino-4-hydroxy-6-methylpyrimidine have demonstrated significant potential in various therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data where available.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of these derivatives against a range of cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 1: Anticancer Activity of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives (IC50 values in µM)

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | (E)-6-amino-1,3-dimethyl-5-((pyridine-2-yl-methylene)amino)pyrimidine-2,4(1H,3H)-dione metal complexes | C6 glioma | Varies | [8] |

| Trinuclear Ru(II), Rh(III), and Ir(II) polyester (B1180765) organometallic complexes | A2780 | Varies | [8] | |

| Copper complexes of Schiff base from di-2-pyridine ketone and isonicotinic acid hydrazide | Bel-7402, HeLa, MCF-7 | 1.47 - 4.12 | [8] | |

| Formazan | Formazan derivatives | MCF-7 | Varies | [9] |

| Menthone-pyrimidine-urea | 4i | Hela | 6.04 ± 0.62 | [10] |

| 4g | MGC-803 | 3.21 ± 0.67 | [10] | |

| 4s | MCF-7 | 19.09 ± 0.49 | [10] | |

| 4m | A549 | 18.68 ± 1.53 | [10] | |

| Amino acid methyl ester Schiff bases | 3d | C6, HeLa, FL, Vero | Varies | [11] |

| General Pyrimidine Derivatives | Pyrimidine-Urea Compounds | Hela, MGC-803, MCF-7, A549 | Varies | [10] |

Note: The IC50 values can vary depending on the specific derivative, cancer cell line, and experimental conditions.

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar (B569324) well diffusion method and broth microdilution are standard assays to determine the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives (MIC values in µg/mL and Zone of Inhibition in mm)

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Thiazolidinone | Furan-based pyrimidine-thiazolidinones (8a-o) | E. coli | 12.5 (for 8k) | - | [12] |

| Furan-based pyrimidine-thiazolidinones (8a-o) | C. albicans | 100-250 | - | [12] | |

| Furan-based pyrimidine-thiazolidinones (8a-o) | A. niger | 100 | - | [12] | |

| Schiff Base Metal Complexes | Cu(II) and Ni(II) complexes | E. coli, S. typhi, S. aureus, B. subtilis | - | Significant Activity | [2] |

| Cu(II), Ni(II), Zn(II), and Cd(II) complexes | C6 glioma | - | Significant Activity | [8] | |

| General Pyrimidine Derivatives | Various derivatives | S. aureus, E. coli, C. albicans, A. niger | - | Varies | [13] |

Note: "-" indicates that the specific value was not provided in the cited source, although activity was reported.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-amino-4-hydroxy-6-methylpyrimidine derivatives have been investigated using the carrageenan-induced paw edema model in rodents. The efficacy is typically reported as the percentage of edema inhibition.

Table 3: Anti-inflammatory Activity of 2-Amino-4-hydroxy-6-methylpyrimidine Derivatives (Carrageenan-Induced Paw Edema)

| Derivative Class | Compound/Dose | Time Point (hours) | % Inhibition of Edema | Reference |

| Pyrimidin-2-amines | 4-(9H-Fluoren-2-yl)-6- phenylpyrimidin-2-amine | - | More efficient than control | |

| 4-[4-(Diphenylamino) phenyl]pyrimidine-2-amine | - | More efficient than control | ||

| Pyrazoline derivatives | Compound 6i | 5 | 42.41% | [14] |

| General Pyrimidine Derivatives | Various derivatives (200 mg/kg) | - | 52.46% - 74.54% | [15] |

Note: The percentage of inhibition varies based on the compound, dose, and time of measurement.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activities of these compounds.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.[1][3]

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[13][17][18][19]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Well Preparation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar plate using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.[4][20][21][22][23]

-

Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for at least a week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[22]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of 2-amino-4-hydroxy-6-methylpyrimidine derivatives is crucial for rational drug design and development.

Anticancer Mechanisms and Signaling Pathways

The anticancer effects of pyrimidine derivatives are often linked to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

-

mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and proliferation. Some pyrimidine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[10][24][25] Inhibition of this pathway can lead to decreased protein synthesis, cell cycle arrest, and apoptosis.

Caption: Inhibition of the mTOR signaling pathway by 2-amino-4-hydroxy-6-methylpyrimidine derivatives.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some pyrimidine derivatives have been found to inhibit NF-κB activation, thereby suppressing tumor growth and metastasis.[26][27][28]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. impactfactor.org [impactfactor.org]

- 10. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. or.niscpr.res.in [or.niscpr.res.in]

- 13. heteroletters.org [heteroletters.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]

- 20. benchchem.com [benchchem.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Introduction to Tautomerism in 2-Amino-4-hydroxy-6-methylpyrimidine

An In-depth Technical Guide to the Tautomerism of 2-Amino-4-hydroxy-6-methylpyrimidine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-amino-4-hydroxy-6-methylpyrimidine, a molecule of interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical factor that dictates the physicochemical properties, biological activity, and interaction with molecular targets. This document details the principal tautomeric forms, the factors influencing their equilibrium, and the key experimental and computational methodologies used for their characterization.

2-Amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine) is a heterocyclic compound that can exist in several tautomeric forms due to the migration of a proton.[1] The two primary types of tautomerism exhibited by this molecule are lactam-lactim (a form of keto-enol tautomerism) and amino-imino tautomerism.[2][3] The lactam-lactim equilibrium involves the interconversion between a ketone (pyrimidinone) and an enol (hydroxypyrimidine), while the amino-imino equilibrium involves the interconversion between an exocyclic amino group and an imino group.[3]

The predominant tautomeric form can significantly affect properties such as hydrogen bonding capacity, polarity, and molecular shape, thereby influencing crystal packing, solubility, and drug-receptor interactions. Understanding and controlling this equilibrium is paramount for rational drug design.

Principal Tautomeric Forms and Their Equilibrium

2-Amino-4-hydroxy-6-methylpyrimidine can theoretically exist as a mixture of at least four major tautomers. The equilibrium is heavily skewed towards the lactam (keto) forms, which are generally more stable.[2]

The main tautomeric possibilities are:

-

Amino-Keto (Lactam) Forms : These are the most stable and predominant forms, particularly in the solid state and polar solvents.[2][4] Two isomers exist depending on the position of the ring proton:

-

2-amino-6-methylpyrimidin-4(1H)-one

-

2-amino-6-methylpyrimidin-4(3H)-one

-

-

Amino-Enol (Lactim) Form : This is the 2-amino-4-hydroxy-6-methylpyrimidine form. It is generally less stable than the lactam forms.

-

Imino-Keto (Lactam) Forms : These tautomers, where the exocyclic nitrogen is an imino group, are typically higher in energy and less populated.

-

Imino-Enol (Lactim) Form : This is the least stable tautomeric form.

The dynamic relationship between these principal forms is illustrated below.

Quantitative Analysis of Tautomer Stability

Table 1: Illustrative Relative Stabilities of Pyrimidine (B1678525) Tautomers from Computational Studies Note: This table presents data from parent or related pyrimidine compounds to illustrate expected trends, as specific values for 2-amino-4-hydroxy-6-methylpyrimidine are not widely published.

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference(s) |

| Pyrimidin-4(3H)-one (Keto) | B3LYP | 6-311++G(d,p) | 0.00 (Reference) | [4] |

| Pyrimidin-4-ol (Enol) | B3LYP | 6-311++G(d,p) | +1.5 to +3.0 | [4] |

| Pyrimidin-4(1H)-one (Keto) | B3LYP | 6-311++G(d,p) | > +5.0 | [4] |

| 2(1H)-Pyrimidinethione (Thione) | B3PW91 | 6-311+G(d,p) | 0.00 (Reference, aq.) | [6] |

| 2-Pyrimidinethiol (Thiol) | B3PW91 | 6-311+G(d,p) | +6.47 (in aqueous medium) | [6] |

| Adenine (Canonical Amino) | RI-MP2 | TZVPP | 0.00 (Reference, gas phase) | [7] |

| Adenine (Imino Tautomers) | RI-MP2 | TZVPP | +12 to +19 | [7] |

Experimental Protocols for Tautomer Identification

The characterization of tautomeric equilibria relies on a combination of spectroscopic techniques, each providing unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[8][9]

Detailed Protocol:

-

Sample Preparation : Dissolve 5-10 mg of 2-amino-4-hydroxy-6-methylpyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 for observing exchangeable protons, or D2O) in a 5 mm NMR tube.[10]

-

Data Acquisition :

-

Acquire a standard 1D ¹H NMR spectrum to observe proton signals.

-

Acquire a 1D ¹³C NMR spectrum.

-

If needed, acquire 2D correlation spectra like HSQC and HMBC to confirm assignments.

-

-

Data Analysis :

-

¹H NMR : The presence of a broad signal for an N-H proton is indicative of the lactam (keto) form. An O-H signal would indicate the lactim (enol) form. The chemical shift of the C5-H proton will also differ between tautomers.

-

¹³C NMR : The C4 carbon is a key indicator. A chemical shift in the range of 160-170 ppm is characteristic of a carbonyl carbon (C=O) in the lactam form.[4] A shift in the 150-160 ppm range would be expected for a carbon attached to a hydroxyl group (C-OH) in the lactim form.[4] The C2 and C6 carbons will also show distinct shifts.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Different tautomers have distinct conjugated systems, resulting in different absorption maxima (λmax).[11][12]

Detailed Protocol:

-

Sample Preparation : Prepare a stock solution of the compound in a transparent solvent (e.g., ethanol, acetonitrile, water). Create a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, chloroform, ethanol, water) to observe solvatochromic effects.[13]

-

Data Acquisition : Record the UV-Vis absorption spectrum for each solution, typically scanning from 200 nm to 400 nm, using a dual-beam spectrophotometer.

-

Data Analysis :

-

The lactam (keto) tautomer, having a cross-conjugated system, generally absorbs at a lower wavelength compared to the more extended conjugated system of the lactim (enol) tautomer.[14]

-

By comparing the spectra in different solvents, the equilibrium shift can be monitored. An increase in the intensity of a specific band in polar solvents suggests it corresponds to the more polar lactam tautomer.[13]

-

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can readily distinguish between the keto and enol forms, especially in the solid state.

Detailed Protocol:

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis :

-

Lactam (Keto) Form : Look for a strong, sharp absorption band between 1650-1720 cm⁻¹ , which is characteristic of the C=O stretching vibration.[15] Also, look for N-H stretching vibrations (typically two bands for a primary amine) around 3100-3400 cm⁻¹ .[16]

-

Lactim (Enol) Form : The C=O peak will be absent. Instead, a broad O-H stretching band will appear around 3200-3550 cm⁻¹ .[15] A C=N stretching vibration within the ring will also be present.

-

Computational Methodologies

Computational chemistry provides a powerful framework for predicting the intrinsic properties of tautomers without experimental synthesis.

Detailed Protocol:

-

Structure Generation : Build the 3D structures of all plausible tautomers of 2-amino-4-hydroxy-6-methylpyrimidine using molecular modeling software.

-

Geometry Optimization : Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) or larger basis set.[5][17] Solvation effects can be included using a Polarizable Continuum Model (PCM).

-

Frequency Calculation : Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Analysis : Compare the calculated electronic energies (with ZPVE correction) or Gibbs free energies to determine the relative stability of the tautomers. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant form at equilibrium.[6]

Conclusion

The tautomerism of 2-amino-4-hydroxy-6-methylpyrimidine is dominated by the lactam (keto) forms, specifically the 2-amino-6-methylpyrimidin-4(1H)-one and 2-amino-6-methylpyrimidin-4(3H)-one structures. This preference is driven by the greater thermodynamic stability of the amide group within the pyrimidine ring compared to the enol-imine system. While the lactim (enol) and various imino forms are minor contributors to the overall equilibrium, their transient formation can be relevant in specific chemical or biological contexts. A multi-faceted approach combining spectroscopic analysis (NMR, UV-Vis, IR) and computational modeling (DFT) is essential for a complete characterization of the tautomeric landscape of this and related pyrimidine derivatives, providing a solid foundation for their application in drug discovery and development.

References

- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.natur.cuni.cz [web.natur.cuni.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dial.uclouvain.be [dial.uclouvain.be]

- 12. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. ijirset.com [ijirset.com]

- 17. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine

Introduction: 2-Amino-4-hydroxy-6-methylpyrimidine (CAS No: 3977-29-5), also known as 6-methylisocytosine, is a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development.[1][2] As a fundamental heterocyclic structure, its accurate identification and structural elucidation are paramount. Spectroscopic techniques are indispensable tools for the comprehensive characterization of this molecule.[3] This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for 2-Amino-4-hydroxy-6-methylpyrimidine, complete with detailed experimental protocols for researchers and scientists.

It is crucial to recognize that 2-Amino-4-hydroxy-6-methylpyrimidine exists in tautomeric forms, primarily the hydroxy and the keto (2-amino-6-methyl-4(1H)-pyrimidinone) forms.[4][5] This equilibrium can influence spectroscopic data, particularly in different solvents or physical states.

Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data available for 2-Amino-4-hydroxy-6-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 11.09 | Singlet | 1H | -OH (hydroxyl proton) | CDCl₃ |

| 5.92 | Singlet | 2H | -NH₂ (amino protons) | CDCl₃ |

| 5.14 | Singlet | 1H | Ar-H (pyrimidine ring proton) | CDCl₃ |

| 2.14 | Singlet | 3H | -CH₃ (methyl protons) | CDCl₃ |

| Table 1: ¹H NMR data for 2-Amino-4-hydroxy-6-methylpyrimidine.[3][6] |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 162.3 | C=N or C-O | CDCl₃ |

| 161.1 | C=N or C-N | CDCl₃ |

| 155.3 | C=N or C-N | CDCl₃ |

| 102.5 | C-H (pyrimidine ring) | CDCl₃ |

| 23.9 | -CH₃ (methyl carbon) | CDCl₃ |

| Table 2: ¹³C NMR data for 2-Amino-4-hydroxy-6-methylpyrimidine.[6] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[2][3]

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | N-H stretching vibrations (amino group) |

| 2910 | Medium | C-H stretching (methyl group)[7] |

| 1658 | Strong | C=O stretching (from keto tautomer)[3] |

| ~1600 | Medium | NH₂ scissoring vibration[2] |

| 1650-1600 | Medium | C=N stretching (pyrimidine ring)[2] |

| 1350-1200 | Medium | C-N stretching[2] |

| Table 3: Key FT-IR absorption bands for 2-Amino-4-hydroxy-6-methylpyrimidine. |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[3]

Mass Spectrometry Data

| m/z Value | Ion | Method | Notes |

| 125.06 | [M]⁺ | ESI-MS | Calculated molecular ion mass.[6] |

| 126.07 | [M+H]⁺ | ESI-MS | Measured mass corresponding to the protonated molecule.[6] |

| Table 4: Mass spectrometry data for 2-Amino-4-hydroxy-6-methylpyrimidine. |

Expected Fragmentation: A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, with the wavelength of maximum absorbance (λmax) being characteristic of the chromophoric system.[8] The λmax for pyrimidine derivatives is highly dependent on the solvent and pH due to factors like tautomerism and protonation states. For 2-Amino-4-hydroxy-6-methylpyrimidine, analysis of the UV-Vis spectrum is used to evaluate electronic properties such as the energy gap between molecular orbitals.[3][9]

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the spectroscopic analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and related derivatives.

Caption: General workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified 2-Amino-4-hydroxy-6-methylpyrimidine.[10] Transfer the solid into a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] Mix until the solid is completely dissolved and transfer the solution to a clean NMR tube.[10]

-

¹H NMR Acquisition: Insert the sample into the spectrometer. Perform tuning, locking, and shimming to optimize magnetic field homogeneity. Acquire a standard 1D ¹H NMR spectrum.

-

D₂O Exchange (for labile protons): To confirm -NH₂ and -OH signals, acquire an initial ¹H NMR spectrum. Remove the tube, add one to two drops of deuterium (B1214612) oxide (D₂O), cap, and shake vigorously for 1-2 minutes.[5] Re-acquire the spectrum; the signals for exchangeable protons will disappear or significantly diminish.[5]

-

¹³C NMR Acquisition: Using the same sample, switch the spectrometer to the ¹³C channel. Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

-

Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Clean the crystal thoroughly after analysis.

-

-

Potassium Bromide (KBr) Pellet Method:

-

Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]

-

Protocol 3: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol.[11] Dilute this stock solution with the initial mobile phase to a final concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL).[11]

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Conditions (Example):

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 100 µg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).[12][13] Further dilutions may be necessary to ensure the absorbance falls within the instrument's linear range (typically 0.1-1.0 AU).

-

Analysis:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

-

Rinse the cuvette with the sample solution before filling it.

-

Acquire the absorption spectrum of the sample over a specified wavelength range (e.g., 200-400 nm).[12]

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

References

- 1. files.sdiarticle5.com [files.sdiarticle5.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]

- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. estudogeral.uc.pt [estudogeral.uc.pt]

An In-depth Technical Guide to CAS Number 3977-29-5: 2-Amino-6-methyl-4-pyrimidinol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 3977-29-5 identifies the compound 2-Amino-6-methyl-4-pyrimidinol, a pyrimidine (B1678525) derivative also known by synonyms such as 6-Methylisocytosine and 2-Amino-6-methylpyrimidin-4-ol. This versatile heterocyclic compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is a key component in various pharmaceutical agents and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 2-Amino-6-methyl-4-pyrimidinol and its notable derivatives, presenting key data in structured tables, detailing experimental protocols, and illustrating relevant pathways and workflows.

Physicochemical Properties of 2-Amino-6-methyl-4-pyrimidinol

The fundamental properties of 2-Amino-6-methyl-4-pyrimidinol are summarized in the table below, providing a foundational understanding of its chemical identity and characteristics.

| Property | Value | Reference |

| IUPAC Name | 2-amino-6-methylpyrimidin-4(1H)-one | --INVALID-LINK-- |

| Synonyms | 6-Methylisocytosine, 2-Amino-6-methyl-4-pyrimidinol | --INVALID-LINK-- |

| Molecular Formula | C₅H₇N₃O | --INVALID-LINK-- |

| Molecular Weight | 125.13 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- |

| SMILES | CC1=CC(=O)N=C(N)N1 | --INVALID-LINK-- |

| InChI | InChI=1S/C5H7N3O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9) | --INVALID-LINK-- |

Synthesis and Characterization

Synthesis of 2-Amino-6-methyl-4-pyrimidinol

A common and efficient method for the synthesis of 2-Amino-6-methyl-4-pyrimidinol involves the condensation of ethyl acetoacetate (B1235776) with guanidine (B92328).

Experimental Protocol:

-

Dissolution of Guanidine: Dissolve guanidine (e.g., 2.02 g, 33.84 mmol) in a solvent mixture of acetone (B3395972) and ethanol (B145695) (1:2 v/v).

-

Addition of Ethyl Acetoacetate: Slowly add a solution of ethyl acetoacetate (e.g., 4.40 g, 33.86 mmol) in an acetone/ethanol mixture to the guanidine solution dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 10 hours.

-

Isolation: After the reaction is complete, isolate the solid product by filtration.

-

Purification: Recrystallize the crude product from acetic acid to yield colorless crystals of 2-Amino-6-methyl-4-pyrimidinol.

Caption: General workflow for the synthesis of 2-Amino-6-methyl-4-pyrimidinol.

Characterization Data

The structure of the synthesized 2-Amino-6-methyl-4-pyrimidinol can be confirmed by various spectroscopic methods.

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, OH), 6.1 (s, 2H, NH₂), 5.0 (s, 1H, CH), 2.0 (s, 3H, CH₃) | --INVALID-LINK-- |

| ¹³C NMR (DMSO-d₆) | δ 168.1, 162.9, 154.4, 98.7, 22.8 | --INVALID-LINK-- |

| FT-IR (KBr, cm⁻¹) | 3340 (N-H), 3170 (O-H), 1650 (C=O), 1600 (C=N), 1550 (C=C) | --INVALID-LINK-- |

Biological Activities and Derivatives

While 2-Amino-6-methyl-4-pyrimidinol serves as a foundational structure, its derivatives have been the primary focus of biological investigation, demonstrating a range of activities from anti-inflammatory and anti-cancer to anti-parasitic and plant growth regulation.

Anti-inflammatory Activity

A notable derivative, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has been shown to suppress Toll-like receptor (TLR)-induced inflammation in human monocytes.[1][2] This effect is mediated through the canonical Wnt/β-catenin signaling pathway.

Signaling Pathway:

In TLR-engaged monocytes, this derivative promotes the phosphorylative inactivation of Glycogen Synthase Kinase 3β (GSK3β) at Serine 9.[1][2] This leads to the accumulation of β-catenin and the abrogation of NF-κB p65 phosphorylation, ultimately suppressing the production of pro-inflammatory cytokines like TNF, IL-6, and IL-12.[1][2]

Caption: Suppression of TLR signaling by a 2-aminopyrimidine derivative.

Experimental Protocols:

-

Cytokine Measurement (ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants containing the secreted cytokines and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-horseradish peroxidase (HRP).

-

Add a substrate (e.g., TMB) and stop the reaction.

-

-

Western Blot Analysis of Signaling Proteins:

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the protein of interest (e.g., anti-phospho-GSK3β).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein using a chemiluminescent substrate.[5][6]

-

FGFR4 Inhibition and Anti-Cancer Activity

Derivatives of 2-aminopyrimidine have emerged as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers, particularly hepatocellular carcinoma.

Quantitative Data:

| Compound | Target | IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) | Reference |

| Derivative 2n | FGFR4 | 2.6 | 0.38 (in breast cancer cells) | --INVALID-LINK-- |

| Derivative 6O | FGFR4 | 75.3 | - | --INVALID-LINK-- |

| BLU9931 | FGFR4 | ~6 | - | --INVALID-LINK-- |

Experimental Protocol:

-

FGFR4 Kinase Assay (Z′-Lyte):

-

Prepare a reaction mixture containing the FGFR4 enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.

-

Add the test compound at various concentrations.

-

Incubate to allow the kinase reaction to proceed.

-

Add a development reagent that specifically cleaves the non-phosphorylated peptide.

-

Measure the fluorescence resonance energy transfer (FRET) signal to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.

-

Anti-Chagas Disease Activity

2,4-Diamino-6-methylpyrimidines have been identified as potential therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.

Experimental Protocol:

-

Trypanosoma cruzi Growth Inhibition Assay:

-

Co-culture host cells (e.g., Vero cells) with T. cruzi trypomastigotes in a 96-well plate.

-

Add the test compounds at various concentrations.

-

Incubate the plates to allow for parasite infection and replication (amastigote formation).

-

After the incubation period, fix and stain the cells.

-

Quantify the number of intracellular amastigotes using automated microscopy and image analysis to determine the percent inhibition of parasite growth.

-

Plant Growth Regulation

Derivatives of 2-Amino-6-methyl-4-pyrimidinol have shown promise as plant growth regulators, exhibiting both auxin-like and cytokinin-like activities.

Experimental Protocol:

-

Seed Germination and Seedling Growth Assay:

-

Sterilize seeds of a model plant (e.g., barley, Hordeum vulgare).

-

Place the seeds on a suitable growth medium (e.g., agar (B569324) or perlite) containing different concentrations of the test compound.

-

Incubate the seeds in a controlled environment (temperature, light).

-

After a defined period, measure parameters such as germination rate, root length, shoot length, and fresh weight to assess the compound's effect on plant growth.[7][8]

-

Conclusion

2-Amino-6-methyl-4-pyrimidinol (CAS 3977-29-5) is a valuable scaffold in medicinal and agricultural chemistry. While the parent compound itself has limited documented biological activity, its derivatives exhibit a remarkable diversity of potent biological effects, including anti-inflammatory, anti-cancer, anti-parasitic, and plant growth-regulating properties. The continued exploration of the structure-activity relationships of 2-aminopyrimidine derivatives holds significant promise for the development of novel therapeutic agents and agricultural products. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this important class of compounds.

References

- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytokine Elisa [bdbiosciences.com]

- 4. Cytokine Elisa [bdbiosciences.com]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]

- 8. cyberleninka.ru [cyberleninka.ru]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Amino-4-hydroxy-6-methylpyrimidine Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Amino-4-hydroxy-6-methylpyrimidine trihydrate. The following sections detail the crystallographic data, experimental protocols for its synthesis and structure determination, and a visualization of its molecular interactions, offering a comprehensive resource for researchers in crystallography, medicinal chemistry, and drug development.

Crystallographic Data Summary

The crystal structure of 2-Amino-4-hydroxy-6-methylpyrimidine trihydrate has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P-1.[1][2] A summary of the key crystallographic data and unit cell parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Amino-4-hydroxy-6-methylpyrimidine Trihydrate

| Parameter | Value |

| Empirical Formula | C₁₀H₂₀N₆O₅ |

| Formula Weight | 304.31 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8770 (14)[1][2] |

| b (Å) | 10.486 (2)[1][2] |

| c (Å) | 11.320 (2)[1][2] |

| V (ų) | 778.9 (3)[1][2] |

| Z | 2[1][2] |

| Temperature (K) | 293 (2)[1][2] |

| Rgt | 0.0646[1][2] |

| wRref(F²) | 0.2144[1][2] |

Selected bond lengths for the asymmetric unit are provided in Table 2, highlighting the key intramolecular distances.[2]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| C1-N1 | 1.331(3) | C6-N4 | 1.324(3) |

| C1-N2 | 1.319(3) | C6-N5 | 1.329(3) |

| C4-N2 | 1.367(3) | C9-N5 | 1.354(3) |

| C1-N3 | 1.354(3) | C6-N6 | 1.357(3) |

| C2-N3 | 1.372(3) | C7-N6 | 1.371(3) |

| C2-O1 | 1.258(3) | C7-O2 | 1.243(3) |

Experimental Protocols

Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine Trihydrate

The synthesis of the title compound was achieved through the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with 2-carboxybenzaldehyde (B143210).[2]

Materials:

-

2-Amino-4-hydroxy-6-methylpyrimidine (A.R.)[2]

-

2-Carboxybenzaldehyde (A.R.)[2]

-

95% Ethanol (B145695) (CH₃CH₂OH)[2]

Procedure: A solution of 1.0 mmol of 2-carboxybenzaldehyde (0.1501 g) in 95% ethanol was prepared.[2] To this solution, 0.5 mmol of 2-amino-4-hydroxy-6-methylpyrimidine (0.0625 g) was added with stirring at 70 °C.[2] Single crystals suitable for X-ray diffraction were obtained from the resulting solution.

Single-Crystal X-ray Diffraction

A suitable single crystal of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate with dimensions 0.21 mm × 0.20 mm × 0.19 mm was selected for data collection.[2] The crystallographic measurements were performed on a Bruker Smart CCD diffractometer using graphite-monochromatized MoKα radiation (λ = 0.71073 Å).[2]

Structural Analysis and Visualization